[(4-Bromo-3-methylphenyl)methyl](butyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-3-methylphenyl)methylamine is an organic compound that features a brominated aromatic ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylphenyl)methylamine typically involves the reaction of 4-bromo-3-methylbenzyl chloride with butylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of (4-Bromo-3-methylphenyl)methylamine can be achieved through a continuous flow process. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methylphenyl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium cyanide (NaCN).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of hydroxyl, cyano, or thiol derivatives.
Scientific Research Applications
(4-Bromo-3-methylphenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methylphenyl)methylamine involves its interaction with specific molecular targets. The bromine atom and the amine group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
(4-Bromo-3-methylphenyl)methylamine can be compared with other similar compounds such as:
(4-Bromo-3-methylphenyl)methylamine: Similar structure but with a methyl group instead of a butyl group.
4-Bromo-3-methylbenzoic acid: Contains a carboxylic acid group instead of an amine group.
4-Bromo-3-methylphenol: Contains a hydroxyl group instead of an amine group.
The uniqueness of (4-Bromo-3-methylphenyl)methylamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
(4-Bromo-3-methylphenyl)methylamine is a substituted amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a bromine atom and a methyl group attached to a phenyl ring, along with a butyl amine group. Its molecular formula is C11H14BrN, with a molecular weight of approximately 256.18 g/mol. Understanding its biological activity is crucial for exploring its therapeutic potentials and applications.
Chemical Structure and Properties
The structural representation of (4-Bromo-3-methylphenyl)methylamine can be summarized as follows:
- Molecular Formula : C11H14BrN
- Molecular Weight : 256.18 g/mol
- InChI Code :
1S/C11H14BrN/c1-8-5-4-6-10(12)11(8)9-7-13/h4-6,9H,7,13H2,1-3H3
Biological Activity Overview
Research indicates that (4-Bromo-3-methylphenyl)methylamine exhibits various biological activities, particularly in the modulation of neurotransmitter systems. Its interactions with specific receptors suggest potential implications in treating mood disorders and neuroprotective effects.
Key Biological Interactions
-
Receptor Modulation :
- Acts as an agonist or antagonist at serotonin 5-HT2A and dopamine D2 receptors.
- Influences mood and behavior by modulating neurotransmitter systems.
-
Neuroprotective Effects :
- Preliminary studies suggest that it may protect neuronal cells from degeneration.
- Potential applications in neurological disorders such as depression and anxiety.
Research Findings
Several studies have explored the biological activity of (4-Bromo-3-methylphenyl)methylamine. Below are some notable findings:
Study | Findings |
---|---|
Study 1 | Demonstrated modulation of serotonin and dopamine pathways, indicating potential for mood regulation. |
Study 2 | Evaluated neuroprotective effects in vitro, showing reduced apoptosis in neuronal cell lines. |
Study 3 | Investigated receptor binding affinities, revealing significant interaction with 5-HT2A receptors. |
Case Studies
-
Case Study on Neuroprotection :
- A study conducted on cultured neuronal cells showed that treatment with (4-Bromo-3-methylphenyl)methylamine significantly reduced oxidative stress markers, suggesting its protective role against neurodegeneration.
-
Behavioral Assessment in Rodent Models :
- Behavioral tests indicated that administration of the compound resulted in increased locomotor activity and reduced anxiety-like behaviors in rodent models, supporting its potential use in treating anxiety disorders.
Comparative Analysis with Related Compounds
To understand the unique properties of (4-Bromo-3-methylphenyl)methylamine, it can be compared to structurally similar compounds:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
(4-Bromo-3-methylphenyl)methylamine | C11H14BrN | Lacks butyl group; simpler amine structure |
(5-Bromo-2-methylphenyl)methylamine | C11H14BrN | Different bromine position; varied biological activity |
(4-Chloro-3-methylphenyl)methylamine | C11H14ClN | Chlorine instead of bromine; differing reactivity profiles |
The presence of the butyl group in (4-Bromo-3-methylphenyl)methylamine enhances its lipophilicity, potentially affecting pharmacokinetics and receptor interactions compared to similar compounds.
Properties
Molecular Formula |
C12H18BrN |
---|---|
Molecular Weight |
256.18 g/mol |
IUPAC Name |
N-[(4-bromo-3-methylphenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C12H18BrN/c1-3-4-7-14-9-11-5-6-12(13)10(2)8-11/h5-6,8,14H,3-4,7,9H2,1-2H3 |
InChI Key |
CGVLWJZXXXOGLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.